Cas no 806645-86-3 (7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol)

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is a substituted tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmacological research. This compound features an ethoxy group at the 7-position and a hydroxyl group at the 6-position, which may influence its binding affinity and selectivity in biological systems. Its structural framework is of interest for the development of analogs targeting neurotransmitter receptors or enzyme modulation. The tetrahydroisoquinoline core offers synthetic versatility for further functionalization, making it a valuable intermediate in organic synthesis. High purity and well-defined characterization ensure reproducibility in research applications. Suitable for studies exploring central nervous system (CNS) targets or as a scaffold for bioactive molecule design.
7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol structure
806645-86-3 structure
商品名:7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
CAS番号:806645-86-3
MF:C11H15NO2
メガワット:193.242303133011
CID:6399946
PubChem ID:157706613

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol 化学的及び物理的性質

名前と識別子

    • 7-ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • EN300-634598
    • 806645-86-3
    • 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • インチ: 1S/C11H15NO2/c1-2-14-11-6-9-7-12-4-3-8(9)5-10(11)13/h5-6,12-13H,2-4,7H2,1H3
    • InChIKey: CVUSOBOQXLCYRV-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C(=CC2=C(C=1)CNCC2)O

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-634598-1.0g
7-ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
806645-86-3
1g
$0.0 2023-06-07

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol 関連文献

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-olに関する追加情報

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS No. 806645-86-3): A Comprehensive Overview

7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol is a significant compound in the field of pharmaceutical chemistry, renowned for its structural complexity and potential biological activities. This heterocyclic amine derivative has garnered considerable attention due to its role in the synthesis of various pharmacologically active molecules. The compound's molecular formula and chemical structure contribute to its unique properties, making it a valuable subject of study in medicinal chemistry.

The CAS number 806645-86-3 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and industrial applications. The compound belongs to the tetrahydroisoquinoline class, a family of molecules known for their diverse biological functions. Tetrahydroisoquinolines are frequently encountered in natural products and have been extensively explored for their potential therapeutic effects.

Recent advancements in the field of drug discovery have highlighted the importance of 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol in developing novel therapeutic agents. Its structural framework provides a versatile scaffold for modifying and optimizing pharmacological properties. Researchers have leveraged this compound to explore its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

In particular, the ethoxy group at the 7-position of the tetrahydroisoquinoline core plays a pivotal role in modulating the compound's bioactivity. This substitution pattern has been shown to influence metabolic stability, solubility, and binding affinity to biological targets. The tetrahydroisoquinolin-6-ol moiety, characterized by its hydroxyl group at the 6-position, contributes to the compound's hydrogen bonding capabilities, enhancing its interaction with biological receptors.

Current research endeavors are focused on elucidating the pharmacological mechanisms underlying the actions of 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol. Studies have demonstrated its potential in modulating neurotransmitter systems, making it a candidate for investigating neurological disorders. Additionally, the compound has shown promise in preclinical models as an inhibitor of certain kinases and other enzymes implicated in cancer progression.

The synthesis of 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Advanced methodologies such as palladium-catalyzed cross-coupling reactions and biocatalytic transformations have been employed to achieve high yields and enantioselectivity. These synthetic strategies not only enhance efficiency but also minimize environmental impact, aligning with green chemistry principles.

The compound's physicochemical properties make it an attractive candidate for formulation development. Its solubility profile and stability under various conditions are critical factors that determine its suitability for different delivery systems. Researchers are exploring nanotechnology-based approaches to improve bioavailability and targeted delivery of this molecule.

Evaluation of 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol in preclinical studies has revealed promising results regarding its safety profile and efficacy. Animal models have provided insights into its pharmacokinetic behavior and potential side effects. These findings are crucial for guiding clinical trial design and ensuring that human subjects receive safe and effective treatments.

The integration of computational chemistry techniques has further accelerated the discovery process for 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives. Molecular modeling studies help predict binding interactions with biological targets and optimize lead compounds before experimental validation. This interdisciplinary approach underscores the synergy between theoretical calculations and experimental synthesis.

The future prospects for 7-Ethoxy-1,2,3,4-tetrahydroisoquinolin-6-ol are vast and exciting. Continued investigation into its pharmacological properties may uncover new therapeutic applications across multiple disease areas. Collaborative efforts between academia and industry will be essential to translate these findings into tangible benefits for patients worldwide.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd